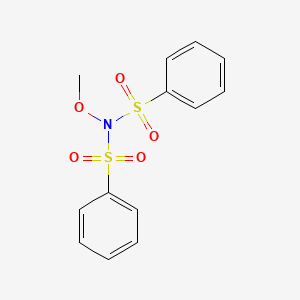
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a dichlorophenyl group, a hydroxy group, and a chromene ring with a carbonitrile group. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity. The reaction conditions include:
Solvent: Ethanol
Catalyst: Piperidine
Irradiation: Microwave
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of microwave irradiation in industrial settings can enhance reaction rates and improve yields, making it a viable method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosine kinase receptors . By binding to these receptors, it prevents the phosphorylation of key proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile
Uniqueness
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxy group at the 7-position and the dichlorophenyl group at the 4-position contribute to its potent inhibitory effects on tyrosine kinase receptors, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-3-1-2-10(15(12)18)14-9-5-4-8(21)6-13(9)22-16(20)11(14)7-19/h1-6,14,21H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWCVXDZDUUMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)
![ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4893443.png)

![4-[4-(3-Bromophenoxy)but-2-ynyl]morpholine](/img/structure/B4893462.png)
![3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4893468.png)
![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4893472.png)

![N,N'-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide](/img/structure/B4893480.png)
![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B4893499.png)

![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide](/img/structure/B4893548.png)
